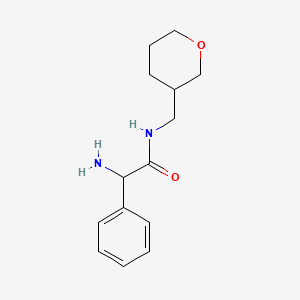
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide, also known as CPHPC, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications in a variety of diseases. In
Mecanismo De Acción
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide binds to SAP, which is a member of the pentraxin family of proteins. SAP is involved in the clearance of apoptotic cells and the regulation of the complement system. By binding to SAP, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can prevent the formation of amyloid plaques and reduce the deposition of amyloid fibrils in organs. Additionally, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can improve insulin sensitivity and glucose tolerance by modulating the activity of adiponectin, a hormone that regulates glucose and lipid metabolism.
Biochemical and physiological effects:
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on SAP and adiponectin, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can modulate the activity of other proteins involved in inflammation and immune function. N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and good pharmacokinetic properties. However, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has some limitations for lab experiments. It can be difficult to obtain pure SAP for binding studies, and the mechanism of action of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide is not fully understood.
Direcciones Futuras
There are several future directions for research on N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide. One area of interest is the development of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide analogs with improved pharmacokinetic properties and potency. Another area of interest is the use of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide in combination with other therapies for the treatment of diseases such as Alzheimer's disease and systemic amyloidosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide and its effects on other proteins involved in inflammation and immune function.
Métodos De Síntesis
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can be synthesized via a multistep process involving the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with 3-hydroxypyridine-2-carboxylic acid to form N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. In Alzheimer's disease, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to bind to serum amyloid P component (SAP), a protein that accumulates in the brains of Alzheimer's patients. By binding to SAP, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide can prevent the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. In systemic amyloidosis, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to remove SAP from the circulation, which can reduce the deposition of amyloid fibrils in organs such as the liver and kidneys. In type 2 diabetes, N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide has been shown to improve insulin sensitivity and glucose tolerance.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c14-12(18)8-3-5-9(6-4-8)16-13(19)11-10(17)2-1-7-15-11/h1-7,17H,(H2,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEQYHHBHYAFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-3-hydroxypyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)
![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)

![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
